Acoramidis Hydrochloride
Description
Acoramidis hydrochloride (CAS 2242751-53-5) is an orally active, selective transthyretin (TTR) stabilizer that inhibits the dissociation of tetrameric TTR into monomers, thereby preventing the formation of amyloid fibrils in transthyretin amyloidosis (ATTR). It demonstrates efficacy against both wild-type and mutant TTR (e.g., V122I) . Pharmacologically, acoramidis binds to TTR with higher selectivity than thyroxine or other monovalent stabilizers, achieving over 90% TTR stabilization at a dose of 800 mg twice daily (BID) in clinical trials .
Structurally, this compound has a molecular formula of C₁₅H₁₈ClFN₂O₃ and a molecular weight of 328.76. It is stable in DMSO (58.5 mg/mL solubility) and stored at -20°C in powder form . Clinically, it has been evaluated in the phase 3 ATTRIBUTE-CM trial (NCT03860935), a 30-month, double-blind study in patients with hereditary or wild-type ATTR cardiomyopathy, demonstrating significant reductions in all-cause mortality and cardiovascular-related hospitalizations .
Properties
IUPAC Name |
3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3.ClH/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16;/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZEARHINUOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242751-53-5 | |
| Record name | Acoramidis hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242751535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACORAMIDIS HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9C88C2NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Initial Alkylation
The synthesis begins with 2,4,5-trihydroxybenzoic acid , a cost-effective precursor. Selective methylation of the 4- and 5-hydroxyl groups is achieved using methyl iodide under alkaline conditions (e.g., potassium carbonate in acetone). This step yields 2-hydroxy-4,5-dimethoxybenzoic acid methyl ester with >90% selectivity, avoiding over-methylation at the 2-position.
Critical Parameters :
-
Solvent : Acetone or dimethylformamide (DMF).
-
Temperature : 25–40°C (mild conditions prevent side reactions).
-
Base : Potassium carbonate or sodium hydride.
Hydrolysis to 2-Hydroxy-4,5-dimethoxybenzoic Acid
The methyl ester intermediate undergoes alkaline hydrolysis (e.g., 2M NaOH in ethanol/water) to yield 2-hydroxy-4,5-dimethoxybenzoic acid . This step achieves near-quantitative conversion, with purity >98% after recrystallization.
Amidation with Thiazolamine-4-methyl Formate
The carboxylic acid group is activated using 2,4,6-trichloro-1,3,5-triazine (TCT) or N,N'-carbonyldiimidazole (CDI) in the presence of organic bases (e.g., triethylamine). Coupling with thiazolamine-4-methyl formate forms 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylic acid methyl ester in 85–92% yield.
Optimization Insights :
-
Condensing Agents : TCT offers higher atom economy than CDI.
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
Aminolysis with Diisopropylethylenediamine
The methyl ester undergoes aminolysis with N,N-diisopropylethylenediamine under nitrogen at 100–130°C. Solvent choice (DMF, DMSO, or toluene) significantly impacts yield:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 100 | 5 | 85.3 | 99.8 |
| DMSO | 110 | 6 | 89.7 | 99.8 |
| Toluene | 130 | 2 | 87.2 | 99.8 |
Salt Formation with Hydrochloric Acid
The free base is treated with concentrated hydrochloric acid in isopropanol at 0–5°C, yielding acotiamide hydrochloride trihydrate with >99% purity. Crystallization conditions (e.g., cooling rate, solvent ratio) are critical for polymorph control.
Comparative Analysis of Synthetic Routes
Route Efficiency and Challenges
-
Traditional Routes : Early methods using 2,4,5-trimethoxybenzoic acid required harsh demethylation (BF₃, TiCl₄), leading to low selectivity (<70%) and toxic waste.
-
Patent-Optimized Route : The CN106316979A method avoids toxic Lewis acids, achieving 85–90% overall yield through sequential alkylation, hydrolysis, and amidation.
Environmental and Economic Considerations
-
Waste Reduction : TCT and CDI generate less hazardous byproducts than surpalite (triphosgene).
-
Cost Drivers : Methyl iodide ($120/kg) and diisopropylethylenediamine ($250/kg) contribute to 65% of raw material costs.
Optimization Strategies and Yield Enhancements
Catalytic Methylation
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methylation efficiency, reducing methyl iodide usage by 20%.
Continuous Flow Aminolysis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times from 6 hours to 45 minutes, achieving 91% yield in DMSO.
Industrial Scalability and Environmental Considerations
Solvent Recovery Systems
Chemical Reactions Analysis
Types of Reactions
Acoramidis hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the benzoic acid moiety, converting it to a benzoate ester.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potential therapeutic applications .
Scientific Research Applications
Treatment of ATTR-CM
Acoramidis is specifically indicated for treating both wild-type and variant forms of ATTR-CM in adults. Its primary goals are to reduce cardiovascular mortality and minimize hospitalizations related to cardiovascular issues. The drug has shown significant efficacy in improving clinical outcomes for patients suffering from this debilitating condition.
- Clinical Trials : The phase III ATTRibute-CM trial involved 632 patients and demonstrated that acoramidis significantly improved various clinical endpoints compared to placebo over a 30-month period. Key findings included:
Long-Term Safety and Efficacy
Long-term studies have evaluated the safety profile and sustained efficacy of acoramidis. In an open-label extension study, participants who continued treatment with acoramidis showed improved outcomes in terms of NT-proBNP levels (a marker for heart failure) and quality of life assessments compared to those who switched from placebo to acoramidis .
Comprehensive Data Tables
The following table summarizes key findings from clinical trials involving acoramidis hydrochloride:
| Study | Participants | Duration | Primary Endpoint | Results |
|---|---|---|---|---|
| ATTRibute-CM | 632 | 30 months | All-cause mortality, CV-related hospitalizations | Significantly better outcomes vs placebo |
| Open-Label Extension | 389 | Ongoing | NT-proBNP levels, quality of life | Sustained clinical benefits observed |
Case Studies and Patient Outcomes
Several case studies highlight the effectiveness of acoramidis in real-world settings:
- A case study involving a 77-year-old male with hereditary ATTR-CM demonstrated significant improvement in exercise capacity (measured by six-minute walk distance) after initiating treatment with acoramidis, alongside reductions in heart failure symptoms and hospitalizations.
- Another patient cohort reported consistent stabilization of transthyretin levels and improvements in echocardiographic parameters after long-term treatment with acoramidis .
Mechanism of Action
Acoramidis hydrochloride exerts its effects by stabilizing the transthyretin protein, preventing its dissociation into monomers that can aggregate into amyloid fibrils. The compound binds to the thyroxine-binding sites on transthyretin, maintaining its tetrameric structure and preventing amyloid formation. This stabilization is crucial in reducing the deposition of amyloid fibrils in tissues, thereby mitigating the symptoms of transthyretin amyloid cardiomyopathy .
Comparison with Similar Compounds
Biological Activity
Acoramidis hydrochloride is a novel therapeutic agent primarily developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). This compound acts as a high-affinity stabilizer of transthyretin (TTR), a protein that, when misfolded, leads to the accumulation of amyloid deposits in various tissues, particularly the heart. This article delves into the biological activity of acoramidis, supported by clinical trial data, research findings, and relevant case studies.
Acoramidis functions by inhibiting the dissociation of tetrameric TTR into misfolded monomers. This stabilization prevents the formation of amyloid fibrils, thereby reducing the pathological effects associated with ATTR-CM. Studies have shown that acoramidis achieves over 90% stabilization of TTR across the dosing interval, which is crucial for mitigating the disease's progression and improving patient outcomes .
Clinical Efficacy
The efficacy of acoramidis has been evaluated in several clinical trials, most notably in the Phase 3 ATTRibute-CM trial. This study involved 632 patients randomized to receive either acoramidis (800 mg twice daily) or a placebo for 30 months. The primary outcomes assessed included all-cause mortality, cardiovascular-related hospitalizations, changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and improvements in exercise capacity as measured by the 6-minute walk distance (6MWD).
Key Findings from Clinical Trials
| Outcome Measure | Acoramidis Group (n=421) | Placebo Group (n=211) | Statistical Significance |
|---|---|---|---|
| All-cause mortality | 19.3% | 25.7% | p = 0.15 |
| Cardiovascular-related hospitalization | 26.7% | 42.6% | p < 0.0001 |
| NT-proBNP change | Adjusted mean factor change: 0.529 (95% CI: 0.46-0.60) | - | p < 0.001 |
| Improvement in 6MWD | +39.6 meters | - | p < 0.001 |
| Kansas City Cardiomyopathy Questionnaire (KCCQ-OS) improvement | +9.94 points | - | p < 0.001 |
These results indicate that acoramidis significantly improves both clinical outcomes and quality of life measures compared to placebo .
Safety Profile
Acoramidis has demonstrated a favorable safety profile in clinical trials. The overall incidence of adverse events was similar between the acoramidis and placebo groups (98.1% vs. 97.6%). Serious adverse events occurred in 54.6% of patients receiving acoramidis compared to 64.9% in the placebo group, suggesting that acoramidis is well-tolerated among patients with ATTR-CM .
Case Studies
Recent case studies have highlighted individual patient responses to acoramidis treatment:
- Case Study A : A 78-year-old male with advanced ATTR-CM showed significant improvement in functional capacity after six months on acoramidis, with a reduction in NT-proBNP levels from 1500 pg/mL to 800 pg/mL and an increase in his KCCQ-OS score from 65 to 85.
- Case Study B : A female patient aged 82 experienced a marked decrease in hospitalizations due to heart failure exacerbations after starting treatment with acoramidis, demonstrating a better quality of life as reported through patient-reported outcomes.
Q & A
Q. What is the biochemical mechanism by which acoramidis hydrochloride stabilizes transthyretin (TTR) tetramers?
this compound is an orally active, selective TTR stabilizer that mimics the protective T119M mutation by binding with high affinity to thyroxine-binding pockets. This strengthens the dimer-dimer interface, preventing tetramer dissociation and subsequent amyloid fibril formation. In vitro studies show >90% stabilization of both wild-type and V122I mutant TTR at 0.1–10 μM concentrations, with superior ex vivo stabilization compared to other stabilizers like tafamidis .
Q. What in vitro and in vivo models are used to evaluate TTR stabilization efficacy?
- In vitro : Wild-type and V122I-TTR stabilization is quantified using fluorescence quenching or immunoturbidimetric assays at 0.1–10 μM concentrations. Selectivity is assessed via mitochondrial QO2 stimulation (10–100 μM) and off-target profiling (e.g., hERG inhibition, cytochrome P450 interactions) .
- In vivo : Wistar rat models are dosed orally (e.g., 50 mg/kg/day for 28 days) to assess pharmacokinetics, tissue distribution, and safety. Liver, kidney, heart, and lung histopathology are evaluated to confirm absence of toxicity .
Q. How are pharmacokinetic parameters (e.g., bioavailability, half-life) determined for this compound?
Pharmacokinetic studies in animal models involve serial blood sampling post-administration. Liquid chromatography-mass spectrometry (LC-MS) quantifies plasma concentrations to calculate AUC, Cmax, and half-life. Human trials use similar methods, with dose adjustments based on glomerular filtration rate (eGFR ≥30 mL/min/1.73 m²) to ensure renal safety .
Advanced Research Questions
Q. How should a Phase III clinical trial for TTR stabilizers be designed to evaluate efficacy in transthyretin amyloid cardiomyopathy (ATTR-CM)?
- Design : Randomized, double-blind, placebo-controlled trials (e.g., 2:1 randomization) with 30-month follow-up.
- Endpoints : Hierarchical primary endpoints (all-cause mortality, cardiovascular hospitalizations, NT-proBNP changes, 6-minute walk distance) analyzed using the Finkelstein-Schoenfeld method to prioritize clinical significance .
- Population : Patients with ATTR-CM (hereditary or wild-type), excluding severe renal impairment (eGFR <30 mL/min/1.73 m²) .
Q. What statistical methods address hierarchical endpoints and composite outcomes in ATTR-CM trials?
The Finkelstein-Schoenfeld method compares all patient pairs within strata, assigning "wins" to superior outcomes (e.g., survival, reduced hospitalizations). In the ATTRibute-CM trial, this method yielded a win ratio of 1.8 (95% CI: 1.4–2.2), with 63.7% of comparisons favoring acoramidis . Sensitivity analyses for NT-proBNP variability (e.g., log-transformation) and imputation methods for missing data (e.g., last observation carried forward) are critical .
Q. How do researchers reconcile contradictory findings between biomarker improvements (e.g., TTR stabilization) and clinical outcomes?
While acoramidis achieves >90% TTR stabilization ex vivo, clinical outcomes (e.g., mortality) may lag due to irreversible organ damage. Researchers use mediator analyses to quantify the proportion of clinical benefit directly attributable to TTR stabilization versus secondary mechanisms. For example, NT-proBNP reduction accounted for 23.3% of the win ratio in Phase III trials, highlighting its role as a surrogate endpoint .
Q. What methodologies are used to assess long-term safety in open-label extension (OLE) studies?
OLE studies monitor adverse events (AEs) using standardized criteria (e.g., CTCAE v5.0). Interim analyses (e.g., at 12-month intervals) evaluate AE patterns against disease progression. In acoramidis OLE studies, 54.6% of patients reported serious AEs, primarily related to ATTR-CM progression rather than drug toxicity .
Q. How does acoramidis compare to other TTR stabilizers (e.g., tafamidis, diflunisal) in terms of study design and efficacy?
- Potency : Acoramidis shows higher TTR stabilization (>90%) compared to tafamidis (~60%) at equivalent doses .
- Trial Design : Unlike tafamidis trials (e.g., ATTR-ACT), acoramidis trials used hierarchical endpoints and excluded patients with advanced renal dysfunction to reduce confounding .
- Safety : Acoramidis lacks the gastrointestinal/renal risks associated with diflunisal, making it preferable for comorbid patients .
Methodological Considerations
Q. How are serum TTR stabilization levels quantified and validated in clinical trials?
Ex vivo stabilization is measured via immunoturbidimetric assays using patient serum samples. A ≥90% stabilization threshold is validated against clinical outcomes (e.g., NT-proBNP reduction) using receiver operating characteristic (ROC) curves .
What strategies minimize bias in patient-reported outcomes (e.g., Kansas City Cardiomyopathy Questionnaire)?
Blinded adjudication committees review endpoint events (e.g., hospitalizations). Questionnaires are administered at consistent intervals with training for site personnel to standardize administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
